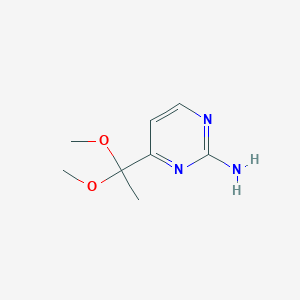

4-(1,1-Dimethoxyethyl)pyrimidin-2-amine

Vue d'ensemble

Description

4-(1,1-Dimethoxyethyl)pyrimidin-2-amine, also known as 4-DMPEA, is a pyrimidine derivative that has been studied extensively in the scientific community. It is a compound with multiple applications in research and development, as well as in the pharmaceutical industry. 4-DMPEA is a versatile compound that can be used to synthesize a variety of compounds and can be used to study the structure and function of proteins. In

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

4-(1,1-Dimethoxyethyl)pyrimidin-2-amine and its derivatives have been utilized in synthesizing new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting its potential in creating complex heterocyclic compounds (Khashi et al., 2015).

The compound has been part of studies exploring the synthesis of substituted pyrimido[4,5-d]pyrimidones, demonstrating its versatility in forming varied pyrimidine derivatives (Hamama et al., 2012).

Research involving the compound has led to the creation of pyrimidine linked pyrazole heterocyclics, indicating its role in synthesizing compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).

Biological and Pharmacological Potential

Compounds synthesized from 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine have demonstrated significant antifungal effects, particularly against fungi like Aspergillus terreus and Aspergillus niger, suggesting its potential in developing antifungal agents (Jafar et al., 2017).

The compound has been involved in the study of anti-inflammatory drugs within the series of N-arylpyrimidin-4(1H)-one, indicating its relevance in creating medications targeting inflammation (Kodonidi et al., 2017).

Structural and Material Science Applications

It has been used in the synthesis of self-complementary betainic guanine model compounds, showcasing its utility in understanding the structure and behavior of biologically important compounds in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).

The compound has contributed to elucidating the crystal structure of complex molecules like N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, informing the design of kinase inhibitors (Guillon et al., 2013).

Propriétés

IUPAC Name |

4-(1,1-dimethoxyethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(12-2,13-3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWZRZIPQSPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Dimethoxyethyl)pyrimidin-2-amine | |

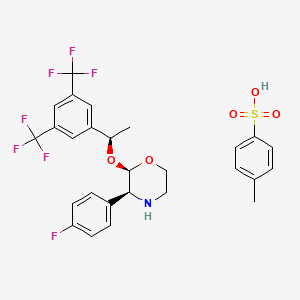

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)